molecular formula C16H16F3N3O3S B3013280 2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2034494-13-6

2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B3013280
CAS No.: 2034494-13-6
M. Wt: 387.38
InChI Key: LPVBRRPDMCPXOD-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 4 with a pyrrolidin-3-yloxy group, which is further functionalized at the pyrrolidine nitrogen by a 4-(trifluoromethyl)benzenesulfonyl moiety. The methyl group at position 2 of the pyrimidine may influence steric interactions and electronic properties.

Properties

IUPAC Name

2-methyl-4-[1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c1-11-20-8-6-15(21-11)25-13-7-9-22(10-13)26(23,24)14-4-2-12(3-5-14)16(17,18)19/h2-6,8,13H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVBRRPDMCPXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

This compound is a complex molecule with multiple functional groups, including a pyrrolidine ring and a trifluoromethyl group. These groups are known to interact with various biological targets, but specific interactions for this compound need further investigation.

Mode of Action

The mode of action of this compound is likely to be influenced by its structural features. The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage. The trifluoromethyl group is a functional group that significantly influences the compound’s electronegativity. These structural elements can interact with biological targets in different ways, leading to various changes at the molecular level.

Pharmacokinetics

The presence of the pyrrolidine ring and the trifluoromethyl group can potentially influence its pharmacokinetic profile. These groups can modify the compound’s solubility, stability, and bioavailability, impacting its overall pharmacokinetic behavior.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group is known to enhance the stability of compounds under various conditions. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Sulfonyl/Sulfonamide Groups

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
  • Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromene ring.
  • Key Substituents : Sulfonamide group at position 3, fluorinated aromatic systems.
  • Properties : Molecular weight 589.1 g/mol, melting point 175–178°C.
  • Comparison : While the target compound lacks a fused heterocyclic system, both share sulfonyl/sulfonamide groups. The fluorinated aromatic rings in Example 53 enhance bioavailability and target affinity, whereas the pyrrolidine-sulfonyl group in the target compound may improve solubility and conformational flexibility .
Flazasulfuron ()
  • Core Structure : Sulfonylurea-linked pyrimidine and pyridine.
  • Key Substituents : Dimethoxypyrimidine, trifluoromethylpyridinesulfonyl.
  • Properties : Molecular weight 407.33 g/mol.
  • Comparison : Flazasulfuron’s sulfonylurea bridge contrasts with the pyrrolidine-sulfonyl linker in the target compound. The urea group enables hydrogen bonding, while the trifluoromethyl group in both compounds contributes to resistance against enzymatic degradation .

Trifluoromethylpyrimidine Derivatives

2-Benzylthio-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl Sulfone ()
  • Core Structure : Pyrimidine with benzylthio and sulfone groups.
  • Key Substituents : Trifluoromethyl at position 4, methoxyphenyl at position 5.
  • Comparison : The benzylthio-sulfone substituent increases steric bulk compared to the pyrrolidinyloxy-sulfonyl group in the target compound. Both compounds leverage sulfonyl/sulfone moieties for stability, but the target compound’s pyrrolidine may reduce crystallinity and enhance solubility .
2-Hydroxy-4-(trifluoromethyl)pyrimidine ()
  • Core Structure : Simple pyrimidine with hydroxyl and trifluoromethyl groups.
  • Properties : Molecular weight 164.09 g/mol.
  • Comparison: The hydroxyl group in this analog increases polarity, making it more water-soluble than the target compound.

Heterocyclic Systems with Fluorinated Aromatic Groups

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ()
  • Core Structure: Pyrido[1,2-a]pyrimidinone fused with a benzisoxazole.
  • Key Substituents : Fluorobenzisoxazole, piperidine-ethyl chain.
  • Comparison : The fluorinated benzisoxazole enhances π-π stacking interactions, whereas the trifluoromethylbenzenesulfonyl group in the target compound provides steric and electronic effects. Both structures prioritize fluorinated aromatic systems for improved binding and metabolic resistance .

Key Research Findings

  • Sulfonyl/Sulfonamide Groups: Compounds with sulfonyl or sulfonamide moieties (e.g., Example 53, Flazasulfuron) demonstrate enhanced stability and target engagement compared to non-sulfonylated analogs .
  • Trifluoromethyl Effects : The trifluoromethyl group in all comparators improves metabolic stability and lipophilicity, critical for membrane permeability .

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